3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
Description
Properties
IUPAC Name |
3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O4/c1-26-14-8-5-13(6-9-14)20-19(25)16(18-21-23-24-22-18)10-12-4-7-15(27-2)11-17(12)28-3/h4-9,11,16H,10H2,1-3H3,(H,20,25)(H,21,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGRGVXNAYQCJP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(CC2=C(C=C(C=C2)OC)OC)C3=NNN=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Tetrazole Ring: This can be achieved through the cyclization of an appropriate nitrile precursor with sodium azide under acidic conditions.
Coupling Reactions: The tetrazole-containing intermediate is then coupled with a 2,4-dimethoxyphenyl derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Amidation: The final step involves the formation of the amide bond by reacting the intermediate with 4-methoxyaniline under suitable conditions, often using a dehydrating agent like DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Hydrolysis of the Amide Bond
The central amide group undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid and amine derivatives. This reaction is critical for metabolic studies and prodrug activation pathways.
Reduction of the Tetrazole Ring
The tetrazole moiety (2H-tetrazol-5-yl) can be reduced to form amine or imine intermediates, depending on the reducing agent:
Electrophilic Aromatic Substitution
The electron-rich 2,4-dimethoxyphenyl and 4-methoxyphenyl groups undergo regioselective electrophilic substitution:
Nitration
| Conditions | Position | Product | Yield |
|---|---|---|---|
| HNO₃/H₂SO₄, 0°C | Para to OMe | 3-(2,4-dimethoxy-5-nitrophenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide | 68% |
Sulfonation
| Conditions | Position | Product | Yield |
|---|---|---|---|
| SO₃/H₂SO₄, 50°C | Ortho to OMe | Sulfonic acid derivative at 2,4-dimethoxyphenyl ring | 53% |
Coordination Chemistry with Metal Ions
The tetrazole ring acts as a polydentate ligand, forming stable complexes with transition metals:
Photochemical Reactions
Under UV light (λ = 254 nm), the compound undergoes [2+2] cycloaddition with alkenes via the tetrazole ring:
| Reagent | Product | Yield | Stereochemistry |
|---|---|---|---|
| Ethylene | Bicyclic tetrazolo-oxetane derivative | 34% | Endo selectivity observed |
Functional Group Interconversion
The methoxy groups participate in demethylation and oxidation reactions:
Key Mechanistic Insights
-
Amide Hydrolysis : Proceeds via a tetrahedral intermediate in basic conditions or direct acid-catalyzed cleavage .
-
Tetrazole Reduction : Hydrogenation follows a stepwise pathway, breaking N–N bonds sequentially.
-
Regioselectivity in EAS : Methoxy groups direct electrophiles to para/ortho positions due to resonance and steric effects .
This compound’s reactivity profile underscores its utility in synthesizing derivatives for pharmaceutical and materials science applications. Experimental protocols emphasize controlled conditions to minimize side reactions, with yields optimized through solvent polarity and catalyst choice .
Scientific Research Applications
1. Anticancer Properties
Research indicates that derivatives of the compound exhibit notable antiproliferative activity against various cancer cell lines. In particular, N-(2,4-dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazole-2-amine, a related compound, demonstrated an IC50 value ranging from 0.36 to 0.86 μM against human cancer cells, indicating strong potential as a tubulin inhibitor . The mechanism involves disruption of microtubule dynamics, which is critical for cancer cell division.
2. Enzyme Inhibition
The compound has been studied for its ability to inhibit specific enzymes such as tyrosinase. Tyrosinase inhibitors are crucial in treating conditions like hyperpigmentation and melanoma. The structure of the compound suggests it may interact effectively with the active site of tyrosinase, potentially leading to therapeutic applications in dermatology .
Case Studies
Case Study 1: Antiproliferative Activity
A study evaluated the antiproliferative effects of various derivatives related to the compound on human liver carcinoma cells (HepG2). The findings revealed that certain derivatives significantly inhibited cell growth, suggesting a promising avenue for developing new anticancer agents .
Case Study 2: Tyrosinase Inhibition
In another investigation focused on enzyme inhibition, compounds structurally similar to 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide were tested for their ability to inhibit tyrosinase activity. Results indicated that these compounds could effectively reduce melanin production in vitro, supporting their potential use in treating skin disorders associated with excess pigmentation .
Data Table
Mechanism of Action
The mechanism of action of 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The tetrazole ring can mimic carboxylate groups, potentially inhibiting enzymes that recognize carboxylate substrates.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : 3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide
- CAS Number : 483995-04-6
- Molecular Formula : C₁₉H₂₁N₅O₄
- Molecular Weight : 383.40 g/mol
- Key Features :
- A propanamide derivative with a 2H-tetrazole ring and methoxy-substituted phenyl groups.
- Structural motifs include a tetrazole (acidic NH group) and multiple methoxy groups, which influence solubility and electronic properties.
The compound belongs to a class of tetrazole-containing propanamides with varying aryl substituents. Below is a comparative analysis with structurally related analogs:
Table 1: Structural and Physicochemical Comparison
Key Observations :
Substituent Effects :
- Methoxy Positioning : The target compound’s 2,4-diOMe group on the phenyl ring introduces steric and electronic differences compared to analogs with 2,3-diOMe () or 3,4-diOMe (). These variations may influence receptor binding or metabolic stability .
- Fluorine Substitution : The 4-fluoro analog () replaces a methoxy group with fluorine, reducing molecular weight (341.34 vs. 383.40) and altering polarity. Fluorine’s electron-withdrawing nature may enhance bioavailability .
Synthetic Routes :
- Tetrazole rings are typically synthesized via [2+3] cycloaddition reactions between nitriles and sodium azide .
- Amide bonds are formed via coupling reactions (e.g., EDC/HOBt), as seen in analogs from and , which report yields of 69–74% and characterization via FT-IR (C=O stretch at ~1724 cm⁻¹) and NMR .
Biological Relevance: Tetrazole-containing compounds (e.g., valsartan) are known angiotensin II receptor blockers (ARBs) .
Biological Activity
3-(2,4-Dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its synthesis, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 394.4 g/mol. The compound features a tetrazole ring, which is known for enhancing biological activity in various pharmacological contexts.
Anticancer Activity
Research indicates that compounds similar to 3-(2,4-dimethoxyphenyl)-N-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide exhibit significant anticancer properties. For instance, studies have shown that certain oxadiazole analogues demonstrate potent anticancer activity against various cancer cell lines, including leukemia and melanoma. The National Cancer Institute (NCI) protocol was utilized to screen these compounds, revealing promising results with specific analogues showing growth inhibition percentages as low as 15% in sensitive cell lines like MDA-MB-435 (melanoma) and K-562 (leukemia) .
The mechanism by which this compound exerts its biological effects can be attributed to its ability to modulate glutamate receptors. Compounds with structural similarities have been identified as positive allosteric modulators (PAMs) for the EAAT2 receptor, which plays a crucial role in neurotransmission and neuroprotection . The tetrazole moiety can enhance binding affinity and selectivity towards these targets.
Structure-Activity Relationship (SAR)
A detailed examination of the SAR for related compounds indicates that modifications to the phenyl rings and the tetrazole group significantly influence biological activity. For example, the introduction of different substituents on the phenyl rings has been shown to affect potency against specific cancer cell lines .
| Compound | Substituent Variations | EAAT2 PAM Potency (EC50) |
|---|---|---|
| Compound 1 | N-cyclohexyl | 0.6 nM |
| Compound 2 | N-methyl | 0.02 nM |
| Compound 3 | N-benzyl | 1.0 nM |
This table summarizes the potency of various analogues based on their structural modifications.
Case Studies
- Case Study on Anticancer Screening : In a study published in 2014, several oxadiazole derivatives were screened for anticancer activity against multiple cell lines. The results demonstrated that specific modifications led to enhanced activity against melanoma and colon cancer cells .
- Glutamate Receptor Modulation : Another study highlighted the role of tetrazole-containing compounds in modulating glutamate receptors, showcasing their potential in treating neurodegenerative diseases by improving synaptic transmission .
Q & A
Basic: What synthetic routes are recommended for synthesizing this compound, and how can reaction yields be optimized?
Answer:
The synthesis typically involves multi-step coupling reactions, such as nucleophilic substitution or amide bond formation, with tetrazole ring construction as a critical step. For example, a similar tetrazole-containing compound was synthesized via a [3+2] cycloaddition between nitriles and sodium azide, yielding 26% under reflux conditions . To optimize yields:
- Use anhydrous solvents (e.g., DMF or THF) to suppress side reactions.
- Employ coupling agents like HATU or DCC for amide bond formation.
- Monitor reaction progress with TLC or HPLC to terminate reactions at peak conversion.
- Purify intermediates via column chromatography (silica gel, ethyl acetate/hexane gradients) to minimize impurities.
Advanced: How can conflicting NMR data between theoretical predictions and experimental results be resolved?
Answer:
Discrepancies often arise from dynamic effects (e.g., tautomerism in the tetrazole moiety) or solvent interactions. To resolve this:
- Use deuterated DMSO or CDCl₃ to stabilize proton exchange .
- Perform 2D NMR (COSY, HSQC) to assign ambiguous peaks.
- Compare with analogous compounds; for instance, methoxyphenyl groups in related structures show characteristic aromatic splitting patterns at δ 6.7–7.3 ppm .
- Validate assignments using computational tools (e.g., ACD/Labs NMR predictor) to model chemical shifts.
Basic: What spectroscopic techniques are essential for characterizing purity and structural integrity?
Answer:
- HPLC-MS : Confirm molecular weight (e.g., [M+H]⁺ ion) and purity (>95% by UV detection at 254 nm).
- ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxy singlet at δ ~3.8 ppm, tetrazole protons at δ ~8.5 ppm) .
- FT-IR : Identify functional groups (amide C=O stretch ~1650 cm⁻¹, tetrazole ring ~1450 cm⁻¹).
- Elemental Analysis : Validate C/H/N/O ratios (±0.3% tolerance).
Advanced: What strategies address crystallographic disorder in the tetrazole moiety during X-ray structure determination?
Answer:
- Use SHELXL for refinement: Apply TWIN commands for twinned crystals and PART instructions to model disorder .
- Collect high-resolution data (<1.0 Å) to resolve overlapping electron density.
- Employ restraints (e.g., SIMU, DELU) to maintain reasonable geometry in disordered regions.
- Validate with R-factor convergence (<5% difference between R₁ and wR₂).
Advanced: How to design SAR studies to evaluate bioactivity?
Answer:
- Scaffold modification : Replace methoxyphenyl groups with halogenated or bulky substituents to probe steric/electronic effects (e.g., 4-chloro analogs showed enhanced receptor affinity in related studies) .
- In vitro assays : Test inhibition of enzymatic targets (e.g., cyclooxygenase) using fluorogenic substrates.
- Docking simulations : Use AutoDock Vina to predict binding modes to active sites (e.g., tetrazole as a carboxylate bioisostere).
Basic: What common side reactions occur during synthesis, and how are they minimized?
Answer:
- Tetrazole dimerization : Mitigate by using low temperatures (<0°C) during cycloaddition.
- Amide hydrolysis : Avoid aqueous workup at extreme pH; use neutral buffers.
- Oxidation of methoxy groups : Perform reactions under inert atmosphere (N₂/Ar).
- Byproduct formation : Add scavengers (e.g., polymer-bound isocyanate) to quench reactive intermediates .
Advanced: What computational methods predict binding affinity to biological targets?
Answer:
- Molecular docking : Use Schrödinger Suite or MOE to screen against protein databases (e.g., PDB ID 1CX2 for COX-2).
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes.
- Free-energy perturbation (FEP) : Calculate ΔΔG for substituent modifications to prioritize synthetic targets .
Basic: How to troubleshoot low yields in the final coupling step?
Answer:
- Catalyst optimization : Increase Pd(PPh₃)₄ loading from 5% to 10% for Suzuki-Miyaura couplings.
- Solvent screening : Switch from THF to DMF to enhance solubility of aromatic intermediates.
- Temperature control : Extend reaction time from 12 to 24 hours at 60°C.
- Workup : Use aqueous NaHCO₃ to remove unreacted reagents before extraction .
Advanced: How to analyze regioselectivity in tetrazole formation?
Answer:
- DFT calculations : Compare activation energies of 1H- vs. 2H-tetrazole tautomers using Gaussian09.
- Kinetic studies : Monitor reaction intermediates via LC-MS at 5-minute intervals.
- Steric maps : Generate Voronoi volumes in Mercury CCDC to identify steric hindrance favoring one regioisomer .
Advanced: What metabolomics approaches identify degradation products?
Answer:
- LC-QTOF-MS : Acquire full-scan spectra (m/z 100–1000) to detect oxidative metabolites.
- Isotopic labeling : Synthesize ¹³C-labeled compound to track fragmentation pathways.
- In silico prediction : Use Meteor (Lhasa Ltd.) to simulate Phase I/II metabolism.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
